![molecular formula C30H29N3O2S B2702190 N-mesityl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866726-58-1](/img/structure/B2702190.png)
N-mesityl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
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Description
The compound appears to contain several functional groups and structures common in organic chemistry, such as the tolyl group , the N-mesityl group , and a pyrimidine nucleus . These structures are often found in a wide range of chemical compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions. For example, tolyl groups are often introduced into compounds through Williamson etherification or C-C coupling reactions . N-mesityl substituted NHCs are often used in NHC-catalyzed reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups and structures. The tolyl group, for example, can exist in three possible structural isomers: ortho, meta, and para .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the tolyl and N-mesityl groups. For instance, N-mesityl substituted NHCs have been found to accelerate NHC-catalyzed reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, tolyl groups are considered nonpolar and hydrophobic .Scientific Research Applications
Therapeutic Potential
The compound belongs to the class of pyridopyrimidines, which have shown therapeutic interest . Pyridopyrimidines are present in relevant drugs and have been studied in the development of new therapies .
Antitumor Effects
Some pyridopyrimidine derivatives, such as Piritrexim, have shown good antitumor effects .
Antimicrobial Activity
Certain derivatives of the compound have shown good antimicrobial potential .
NHC-Catalyzed Reactions
The N-mesityl group in the compound has been found to enhance the rate of N-heterocyclic carbene (NHC) catalyzed reactions . This makes the compound useful in various chemical reactions, including annulations, oxidations, and redox reactions .
Optoelectronic Devices
Neutral π-radicals, such as the N-mesityl group in the compound, have potential for use as light emitters in optoelectronic devices .
pH Indicator
Certain derivatives of the compound have shown potential as pH indicators, enabling both fluorescence intensity-based and ratiometric pH sensing .
properties
IUPAC Name |
2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O2S/c1-17-6-9-22(10-7-17)28-32-29-24(15-23-14-18(2)8-11-25(23)35-29)30(33-28)36-16-26(34)31-27-20(4)12-19(3)13-21(27)5/h6-14H,15-16H2,1-5H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLGRUZJZUUJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=C(C=C(C=C5C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
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